4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, also known by its IUPAC name, is a compound featuring a trifluoromethyl group attached to a pyrazole moiety, which is further connected to a benzoic acid structure. This compound has garnered attention in medicinal chemistry for its potential antimicrobial properties, particularly against resistant bacterial strains.
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid falls under the category of heterocyclic compounds due to the presence of the pyrazole ring. It is classified as an aromatic compound due to the benzoic acid portion and is recognized for its fluorinated structure, which often enhances biological activity and solubility in pharmaceutical applications.
The synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves several key steps:
The synthesis can be performed using various methodologies including one-pot reactions, which streamline the process and improve yields. For instance, hydrazone derivatives can be synthesized in multi-gram scales without extensive purification steps .
The molecular formula for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is , with a molecular weight of approximately 256.18 g/mol. The structure features:
The compound's InChI Key is ZQBFVQMSDDVBSD-UHFFFAOYSA-N, and it has a CAS number of 220462-27-1. The structural representation can be depicted using SMILES notation: C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(F)(F)F
.
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid participates in various chemical reactions that enhance its utility:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to optimize yields and selectivity.
The mechanism of action for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid as an antimicrobial agent involves:
Studies have shown that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Acinetobacter baumannii, suggesting a promising therapeutic application .
Relevant data includes melting points, boiling points, and spectral information obtained from techniques such as Nuclear Magnetic Resonance spectroscopy confirming its structure .
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid has significant potential in various fields:
Reductive amination represents a pivotal step in constructing pharmaceutically active pyrazole derivatives. The synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid derivatives relies on pyrazole-aldehyde intermediates (e.g., 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde) that undergo condensation with primary amines followed by reduction. This methodology enables precise introduction of diverse aniline substituents critical for bioactivity optimization. Key studies demonstrate that electron-deficient anilines (e.g., 3-chloro-4-fluoroaniline) react efficiently with trifluoromethyl-containing pyrazole aldehydes, forming imine intermediates that are subsequently reduced to secondary amines. The reaction typically proceeds in anhydrous DMF or ethanol at 60–80°C, achieving condensation efficiencies >90% prior to reduction [2] [3].
Table 1: Reductive Amination Optimization Parameters
Parameter | NaBH₄ Reduction | Hantzsch Ester Reduction |
---|---|---|
Yield Range | 45-65% | 75-92% |
Reaction Time | 4-6 hours | 12-18 hours |
Byproduct Formation | Moderate | Minimal |
Functional Group Tolerance | Low | High |
The Hantzsch ester (1,4-dihydropyridine) emerges as the superior reducing agent for synthesizing trifluoromethyl-substituted pyrazole anilines. Comparative studies against conventional reductants (NaBH₄, NaBH₃CN) reveal its exceptional compatibility with acid-sensitive trifluoromethyl groups and pyrazole heterocycles. When reducing the imine intermediate derived from 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde and 3,4-difluoroaniline, Hantzsch ester delivers 92% isolated yield versus ≤65% with borohydride reagents. This superiority stems from its mild proton-transfer mechanism that prevents decomposition of acid-labile functionalities. Critically, the Hantzsch-mediated reaction maintains the integrity of the carboxylic acid group essential for solubility and subsequent biological activity. The methodology enables gram-scale synthesis of lead compounds like the fluoro-trifluoromethyl aniline derivative (Compound 59) with minimal purification requirements [2] [5].
Substituent electronics profoundly impact both reaction efficiency and biological potency in pyrazole-benzoic acid synthesis. Systematic analysis of 79 derivatives reveals stark contrasts:
Table 2: Electronic Effects on Reductive Amination Efficiency and Bioactivity
Aniline Substituent | Reductive Amination Yield | MIC vs. MRSA (µg/mL) |
---|---|---|
4-Br | 92% | 0.78 |
3-CF₃ | 89% | 0.78–3.125 |
3,4-diF | 85% | 1.56 |
4-OCH₃ | 58% | >50 |
2-OH | 45% | >50 |
4-COOH | <5% | Inactive |
The carboxylic acid moiety in 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid serves dual purposes: enabling salt formation for solubility modulation and providing a handle for bioconjugation. Despite the hydrophobic trifluoromethylpyrazole core, the ionizable carboxylic acid group confers pH-dependent solubility, exceeding 200 mg/mL in alkaline aqueous buffers (pH >8.0). In organic solvents, solubility ranges from 105 mg/mL in DMSO to <1 mg/mL in apolar solvents like hexane. This amphiphilic balance facilitates biological testing in standard microbiological media while enabling cell membrane penetration. Structural analogs lacking the carboxylic acid (e.g., esterified derivatives) show >10-fold reduced aqueous solubility and concomitant loss of anti-MRSA activity, underscoring this group’s critical role in bioavailability [2] [5] .
Table 3: Solubility Profile of 4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]benzoic Acid
Solvent System | Solubility (mg/mL) | Application Context |
---|---|---|
DMSO | >200 | In vitro stock solutions |
Ethanol | 85 | Reaction medium |
Water (pH 7.4) | 1.2 | Physiological buffer |
Water (pH 9.0) | >50 | Formulation buffer |
DMF | 150 | Coupling reactions |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8